molecular formula C13H21NO3 B105699 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol CAS No. 126407-23-6

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol

Cat. No. B105699
M. Wt: 239.31 g/mol
InChI Key: IUKFASJSMGGEHT-UHFFFAOYSA-N
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Description

“2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol” is a chemical compound with the molecular formula C13H21NO3 . It is related to the phenethylamine class of compounds, which are often involved in various biological functions .


Molecular Structure Analysis

The molecular structure of “2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol” consists of a phenethylamine backbone with methoxy groups at the 3 and 4 positions, and a methylaminoethanol group attached to the phenethylamine nitrogen .

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-14(8-9-15)7-6-11-4-5-12(16-2)13(10-11)17-3/h4-5,10,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKFASJSMGGEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol

Synthesis routes and methods

Procedure details

2-(3,4-Dimethoxyphenyl)-N-methylethylamine (2.77 ml, 0.015 mol) and 2-bromoethanol (1.13 ml, 0.015 mol) were dissolved in N,N-dimethylformamide (10 ml). To the resulting solution, potassium iodide (2.45 g, 0.015 mol) was added, followed by stirring at 80° C. for 1.5 h. The reaction mixture was cooled to room temperature and, thereafter the solvent was evaporated under vacuum; after adding a saturated aqueous solution of sodium bicarbonate, three extractions were conducted with ethyl acetate. The organic layers were combined, dried with sodium sulfate and concentrated under vacuum. The residue was purified by being subjected to column chromatography on silica gel using a 9:1 solvent system of chloroform and methanol as an eluent and the fractions containing the end product were collected and the solvent was evaporated under vacuum, followed by drying to yield the end compound 2-[N-(3,4-dimethoxyphenethyl)-N-methylamino]ethanol (1.35 g) as an oil.
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two

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